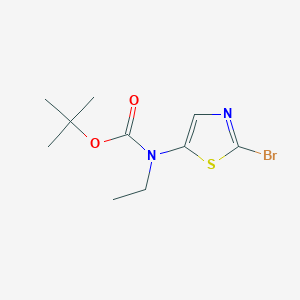
(2-Bromo-thiazol-5-yl)-ethyl-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl N-(2-bromo-5-thiazolyl)-N-ethylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a thiazole ring substituted with a bromine atom and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-(2-bromo-5-thiazolyl)-N-ethylcarbamate typically involves the reaction of 2-bromo-5-thiazolylamine with 1,1-dimethylethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,1-Dimethylethyl N-(2-bromo-5-thiazolyl)-N-ethylcarbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylethyl N-(2-bromo-5-thiazolyl)-N-ethylcarbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions. These reactions are usually performed at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: The major products formed are substituted thiazole derivatives.
Oxidation Reactions: The major products are sulfoxides or sulfones.
Reduction Reactions: The major product is the corresponding amine.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl N-(2-bromo-5-thiazolyl)-N-ethylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have antimicrobial, antifungal, or anticancer properties.
Industry: The compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl N-(2-bromo-5-thiazolyl)-N-ethylcarbamate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play a crucial role in its binding to enzymes or receptors. The carbamate group may also contribute to its activity by forming covalent bonds with target molecules. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes.
Comparación Con Compuestos Similares
1,1-Dimethylethyl N-(2-bromo-5-thiazolyl)-N-ethylcarbamate can be compared with other similar compounds, such as:
1,1-Dimethylethyl N-(2-chloro-5-thiazolyl)-N-ethylcarbamate: This compound has a chlorine atom instead of a bromine atom. The substitution of chlorine for bromine can affect the compound’s reactivity and biological activity.
1,1-Dimethylethyl N-(2-bromo-4-thiazolyl)-N-ethylcarbamate: This compound has the bromine atom in a different position on the thiazole ring. The position of the bromine atom can influence the compound’s chemical properties and interactions with molecular targets.
1,1-Dimethylethyl N-(2-bromo-5-thiazolyl)-N-methylcarbamate: This compound has a methyl group instead of an ethyl group. The size and electronic properties of the substituent can impact the compound’s activity and stability.
The uniqueness of 1,1-Dimethylethyl N-(2-bromo-5-thiazolyl)-N-ethylcarbamate lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15BrN2O2S |
|---|---|
Peso molecular |
307.21 g/mol |
Nombre IUPAC |
tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-ethylcarbamate |
InChI |
InChI=1S/C10H15BrN2O2S/c1-5-13(7-6-12-8(11)16-7)9(14)15-10(2,3)4/h6H,5H2,1-4H3 |
Clave InChI |
QWHYBJAMGLSTKM-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CN=C(S1)Br)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14091546.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091553.png)
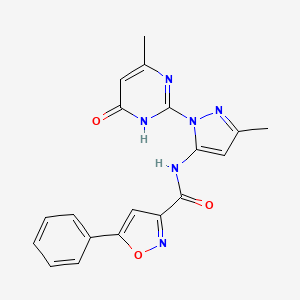
![1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091568.png)
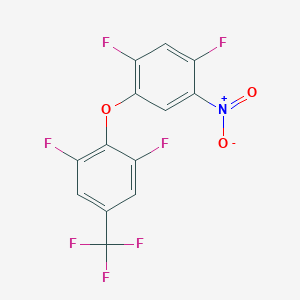
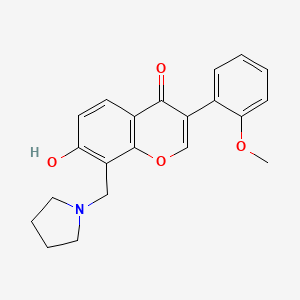
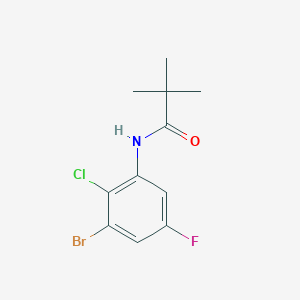
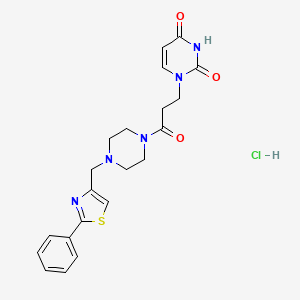
![7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14091597.png)
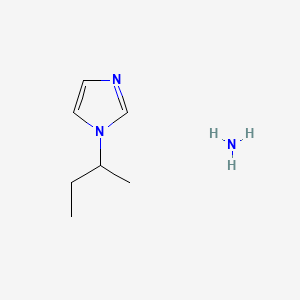
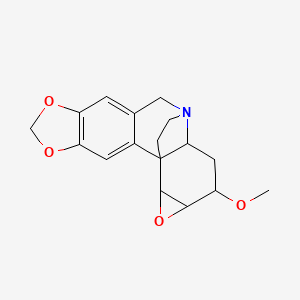
![6-methyl-2-[(1E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B14091604.png)
![7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14091608.png)
![3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide](/img/structure/B14091613.png)
